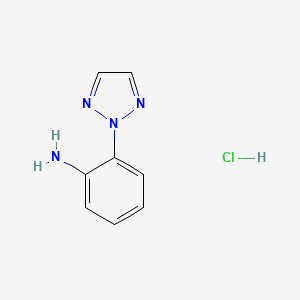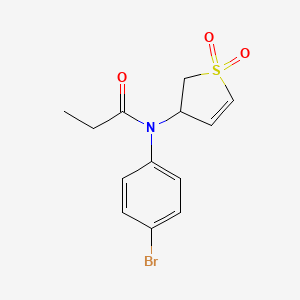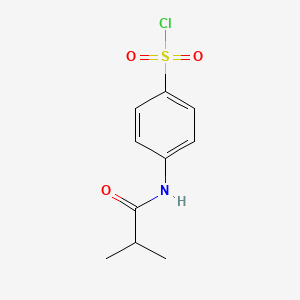![molecular formula C20H14F2N2OS2 B2859933 3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one CAS No. 440326-53-4](/img/structure/B2859933.png)
3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives. These compounds are characterized by a fused heterocyclic system containing a thiophene and a pyrimidine ring . They are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The cyclization often involves the acetyl methyl group and the amide carbonyl moiety .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is subjected. Generally, compounds of this class can undergo a variety of reactions, including further cyclizations, substitutions, and additions .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches to Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound could potentially be used in the synthesis of new thieno[3,2-d]pyrimidine derivatives .
Biological Potential of Indole Derivatives
Although the compound is not an indole derivative, it shares some structural similarities with indole, a heterocyclic compound that forms the core of many biologically active compounds . Therefore, it’s possible that this compound could exhibit similar biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Therapeutic Importance of Synthetic Thiophene
Thiophene is another heterocyclic compound that forms the core of many biologically active compounds . Given that the compound contains a thiophene ring, it’s possible that it could be used in the synthesis of new therapeutic agents .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2OS2/c21-15-7-3-1-5-13(15)11-24-19(25)18-17(9-10-26-18)23-20(24)27-12-14-6-2-4-8-16(14)22/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBUTBUTZFGSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)



![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)


![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)
![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)